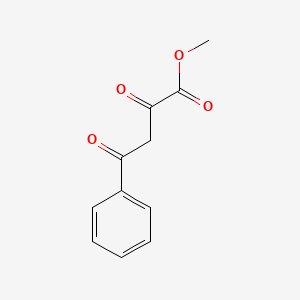

Methyl 2,4-dioxo-4-phenylbutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dioxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYAHPDSJAFBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308731 | |

| Record name | methyl 2,4-dioxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-73-5 | |

| Record name | 20577-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,4-dioxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dioxo-4-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dioxo-4-phenylbutanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. Its molecular framework, featuring a phenyl ring, a diketone moiety, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its chemical and physical properties, a robust experimental protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. Furthermore, this document explores the broader biological significance of the diketo ester class of compounds.

Chemical and Physical Properties

This compound is a solid, often appearing as a yellow crystalline powder. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | [2][3][4] |

| Molecular Weight | 206.19 g/mol | [2][3][4] |

| CAS Number | 20577-73-5 | [2][4] |

| Appearance | Yellow crystalline powder | |

| Purity | ≥98% | |

| InChI Key | AQYAHPDSJAFBOS-UHFFFAOYSA-N | [3] |

Experimental Protocol: Synthesis via Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction.[5][6][7][8] This method involves the reaction of an enolizable ester with a non-enolizable ester in the presence of a strong base. In this specific synthesis, methyl acetate can be reacted with methyl benzoate, or more efficiently, acetophenone can be condensed with a methyl oxalate derivative. A general, robust protocol is detailed below.

Materials:

-

Acetophenone

-

Dimethyl oxalate

-

Sodium methoxide (or sodium hydride)

-

Anhydrous methanol (or anhydrous THF/DMF if using NaH)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Sodium methoxide (1.1 equivalents) is carefully added to the methanol and stirred until fully dissolved. If using sodium hydride, it is suspended in anhydrous THF or DMF.

-

Reactant Addition: A mixture of acetophenone (1 equivalent) and dimethyl oxalate (1.2 equivalents) is added dropwise to the stirred solution of the base at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0°C in an ice bath. The mixture is then acidified with 1 M hydrochloric acid until it reaches a pH of approximately 3-4.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data and Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methyl protons. Due to keto-enol tautomerism, the spectrum may exhibit signals for both the diketo and enol forms.

| Protons | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Integration |

| Aromatic (ortho) | Doublet | ~7.9 - 8.1 | 2H |

| Aromatic (meta, para) | Multiplet | ~7.4 - 7.7 | 3H |

| Methylene (-CH₂-) | Singlet | ~4.0 - 4.2 | 2H |

| Methine (-CH=, enol form) | Singlet | ~6.0 - 6.5 | 1H |

| Methyl (-OCH₃) | Singlet | ~3.8 - 3.9 | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide evidence for all eleven carbon atoms in their unique chemical environments. The carbonyl carbons are expected to appear significantly downfield.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (benzoyl) | ~190 - 195 |

| C=O (keto) | ~198 - 203 |

| C=O (ester) | ~165 - 170 |

| Aromatic (quaternary) | ~135 - 140 |

| Aromatic (CH) | ~128 - 134 |

| Methylene (-CH₂-) | ~45 - 50 |

| Methyl (-OCH₃) | ~52 - 54 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| C=O (ester) | ~1735 - 1750 |

| C=O (ketone) | ~1680 - 1700 |

| C=C (aromatic) | ~1450 - 1600 |

| C-O (ester) | ~1100 - 1300 |

| C-H (aromatic) | ~3000 - 3100 |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would be expected to arise from the cleavage of the ester and keto groups.[10][11][12][13]

| m/z | Fragment Ion (Predicted) |

| 206 | [M]⁺ |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (base peak) |

| 77 | [C₆H₅]⁺ |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.

References

- 1. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762) [hmdb.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis of Methyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,4-dioxo-4-phenylbutanoate, a valuable intermediate in organic and medicinal chemistry. This document details the primary synthetic pathway, a representative experimental protocol, and key characterization data to facilitate its application in a laboratory setting.

Introduction

This compound, also known as methyl benzoylpyruvate, is a β-ketoester with the chemical formula C₁₁H₁₀O₄.[1][2][3] Its structure, featuring a diketone moiety and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 20577-73-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2][3] |

| Molecular Weight | 206.20 g/mol | [1][2] |

| Appearance | Pale yellow crystals | [1][2] |

| Melting Point | 58-64 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

Synthesis Pathway: Mixed Claisen Condensation

The most common and effective method for the synthesis of this compound is the mixed Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. In this case, the reaction occurs between acetophenone and a methyl oxalate derivative, such as dimethyl oxalate.

The overall reaction scheme is as follows:

Caption: Overall reaction for the synthesis of this compound.

The mechanism of the Claisen condensation involves the formation of an enolate from the ketone (acetophenone) by the action of a strong base (sodium methoxide). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester (dimethyl oxalate). Subsequent elimination of a methoxide ion yields the final β-ketoester product.

Caption: Simplified mechanism of the Claisen condensation for the synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from the procedure for the corresponding ethyl ester.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 0.1 |

| Dimethyl Oxalate | 118.09 | 11.8 g | 0.1 |

| Sodium Methoxide | 54.02 | 5.4 g | 0.1 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure

References

An In-depth Technical Guide to Methyl 2,4-dioxo-4-phenylbutanoate (CAS: 20577-73-5)

Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dioxo-4-phenylbutanoate (CAS No. 20577-73-5), a versatile diketone compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical and physical properties, spectroscopic characteristics, a standard synthesis protocol, and its significant applications as a key intermediate. The information is presented with structured data tables and process diagrams to facilitate understanding and practical application.

Compound Identification and Properties

This compound is a chemical compound that serves as a crucial building block in various synthetic pathways.[1][2] Its structure, featuring both ketone and ester functional groups, allows for a wide range of chemical transformations.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | This compound[3] |

| Common Synonyms | Methyl benzoylpyruvate; Methyl 2,4-dioxo-4-phenylbutyrate; Methyl 4-phenyl-2,4-dioxobutanoate[3][4] |

| CAS Number | 20577-73-5[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀O₄[1][2][3][5] |

| Molecular Weight | 206.19 g/mol [3][4][5] |

| InChI Key | AQYAHPDSJAFBOS-UHFFFAOYSA-N[3][4] |

| MDL Number | MFCD00225528[1][2][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow crystals | [2][6] |

| Melting Point | 59-60 °C | [4] |

| Boiling Point | 335.6 °C (at 760 mmHg, Predicted) | [1][4] |

| Density | 1.205 g/cm³ (Predicted) | [4] |

| Flash Point | 149 °C | [4] |

| pKa | 5.95 ± 0.23 (Predicted) | [4] |

| Purity | ≥ 97% (HPLC) | [2][6] |

| Storage Conditions | Store at 0-8°C, dry and sealed.[1][2][6] |

Spectroscopic Characterization

The molecular structure of this compound is confirmed through various spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative for this compound.[3]

Table 3: ¹H NMR Spectroscopic Data (Typical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Ester (-OCH₃) | ~3.10 - 3.20 | Singlet | 3H |

| Methylene (-CH₂-) | ~3.80 | Singlet | 2H |

| Phenyl (Aromatic) | ~7.20 - 8.10 | Multiplet | 5H |

| Data derived from typical values for similar structures.[3] |

Infrared (IR) spectroscopy would be expected to show strong absorption bands corresponding to the C=O stretching of the ketone and ester functional groups. Mass spectrometry (MS) would confirm the molecular weight of 206.19 g/mol .[3]

Synthesis and Reactivity

The compound's diketone structure makes it a valuable intermediate for a variety of chemical reactions, including condensations, cyclizations, and Michael additions, which are fundamental in constructing more complex molecules.[2][6]

Experimental Protocol: Synthesis of this compound

The most common route for synthesizing this class of compounds is through a Claisen condensation reaction.[7] The following protocol is a representative method adapted from the synthesis of its ethyl ester analog.[7]

Materials:

-

Acetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

-

Addition of Reactants: To the cooled solution (0-5 °C), add a mixture of acetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled in an ice bath and acidified to a pH of ~2 with dilute HCl.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like dichloromethane.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford pure this compound.

Caption: Claisen condensation route to synthesize the target compound.

Applications and Biological Significance

This compound is not typically an end-product but rather a high-value intermediate in several key sectors.

-

Pharmaceutical Development: It is a crucial building block for synthesizing a range of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[2][3] Its reactive sites are ideal for constructing complex heterocyclic scaffolds that often form the core of active pharmaceutical ingredients (APIs).[3]

-

Agrochemicals: The compound is also utilized in the development of pesticides and herbicides, where its derivatives can be tailored to target specific biological pathways in pests or weeds.[1]

-

Organic Synthesis: In a broader context, chemists use it as a versatile tool for creating complex organic molecules and fine chemicals, leveraging its dual carbonyl functionality for diverse reactions.[1][2]

-

Biochemical Research: In laboratory settings, this compound and its analogs are employed to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of cellular processes.[2][6] Derivatives have shown potential for enzyme inhibition, with substitutions on the phenyl ring enhancing this activity.[3]

References

"Methyl 2,4-dioxo-4-phenylbutanoate" IUPAC name

An In-depth Technical Guide to Methyl 2,4-dioxo-4-phenylbutanoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis protocols, and its role as a key building block in the creation of complex molecules and therapeutic agents.

Nomenclature and Identification

The systematic IUPAC name for this compound is This compound .[1] This name accurately reflects the presence of two carbonyl groups at positions 2 and 4 of the butanoate chain, with a phenyl substituent at the fourth carbon.[1] The compound is widely recognized by its Chemical Abstracts Service (CAS) number: 20577-73-5 .[1][2][3]

Several synonyms are used in literature and chemical databases, including:

-

Methyl benzoylpyruvate[1]

-

Methyl 2,4-dioxo-4-phenylbutyrate[1]

-

Methyl 4-phenyl-2,4-dioxobutanoate[1]

-

alpha,gamma-Dioxobenzenebutanoic acid methyl ester[3]

-

2,4-diketo-4-phenyl-butyric acid methyl ester[3]

Physicochemical Properties

This compound is a pale yellow crystalline solid.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₄ | [2][4][5] |

| Molecular Weight | 206.20 g/mol | [2][4] |

| CAS Number | 20577-73-5 | [1][2][3] |

| Melting Point | 58-64 °C | [2][3] |

| Boiling Point | 335.6 °C (at 760 mmHg) | [3][4] |

| Appearance | Pale yellow crystals | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Density | 1.205 g/cm³ | [3] |

| Flash Point | 149 °C | [3] |

| pKa | 5.95 ± 0.23 | [3] |

| XLogP3 | 1.0015 | [3] |

| Storage | 0-8°C, dry, sealed | [2][4] |

Synthesis Protocols

The primary route for synthesizing the core structure of this compound involves a Claisen condensation reaction. While the direct synthesis of the methyl ester is not explicitly detailed in the provided results, a well-established protocol for the analogous ethyl ester, ethyl 2,4-dioxo-4-phenylbutanoate, can be adapted. This involves the condensation of acetophenone with a dialkyl oxalate, followed by hydrolysis to the carboxylic acid, which can then be esterified to the desired methyl ester.

Experimental Protocol: Claisen Condensation for the Phenylbutanoate Backbone

This two-step procedure outlines the synthesis of the parent acid, which is the immediate precursor to this compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate [6]

-

Reaction Setup: A strong base, such as sodium ethoxide, is required. A stoichiometric amount is crucial as it deprotonates the resulting β-keto ester, driving the reaction equilibrium towards the product.[6]

-

Condensation: Acetophenone is condensed with diethyl oxalate in the presence of the base. The mixture is typically stirred overnight at room temperature.[6] Following the overnight stirring, the reaction mixture is heated to 80°C for 30 minutes.[6]

-

Workup: The mixture is cooled to room temperature and then acidified to a pH of 2 using dilute sulfuric acid.[6]

-

Extraction: The product is extracted from the aqueous mixture using dichloromethane.[6]

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from ethanol.[6]

Step 2: Hydrolysis to 2,4-Dioxo-4-phenylbutanoic Acid [6]

-

Saponification: The ethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents) is added.[6]

-

Heating: The mixture is heated under reflux for 1-3 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).[6]

-

Solvent Removal & Acidification: After cooling, ethanol is removed under reduced pressure. The remaining solution is diluted with water, cooled in an ice bath, and slowly acidified with concentrated hydrochloric acid to a pH of approximately 1-2, causing the acid product to precipitate.[6]

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried.[6]

The resulting 2,4-Dioxo-4-phenylbutanoic acid can then be esterified to this compound using standard methods, such as reaction with methanol in the presence of an acid catalyst.

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its diketone structure, which allows for a variety of chemical transformations.[2] Its ability to participate in reactions like Michael additions and condensation reactions makes it a versatile precursor for synthesizing more complex molecules.[2]

In the pharmaceutical industry, this compound serves as a key intermediate in the development of new therapeutic agents.[2][4] It is particularly noted for its use in the synthesis of anti-inflammatory and analgesic drugs.[2] The unique chemical framework of this compound and its derivatives allows for the creation of bioactive heterocycles and other molecules with therapeutic potential.[1] For instance, dichlorophenyl and methoxyphenyl analogs have shown potential in anticancer and anti-inflammatory applications, respectively.[1] Its role extends to biochemical research, where it is used to study enzyme interactions and metabolic pathways.[2]

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug discovery. Its well-defined properties and versatile reactivity make it an essential intermediate for producing a wide range of valuable molecules. This guide provides the core technical information required by researchers to effectively utilize this compound in their work.

References

Spectroscopic and Synthetic Profile of Methyl 2,4-dioxo-4-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Methyl 2,4-dioxo-4-phenylbutanoate. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and analysis. This information is critical for its application as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and other fine chemicals.[1][2]

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data

Proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms the presence of the key functional groups within the molecule. The spectrum is characterized by a singlet for the methyl ester protons, a singlet for the active methylene protons, and a series of multiplets for the aromatic protons of the phenyl ring.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.10 - 3.20 | Singlet | 3H | -OCH₃ (Methyl Ester) |

| 3.80 | Singlet | 2H | -CH₂- (Methylene) |

| 7.20 - 8.10 | Multiplet | 5H | Ar-H (Phenyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~52 | -OCH₃ (Methyl Ester) |

| ~45 | -CH₂- (Methylene) |

| ~128-134 | Ar-C (Phenyl) |

| ~163 | C=O (Ester) |

| ~170 | C=O (Ketone) |

| ~190 | C=O (Benzoyl) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound is predicted to exhibit strong absorption bands characteristic of its carbonyl groups and aromatic ring. The presence of multiple carbonyls (ester and two ketones) will likely result in a broad and intense absorption in the carbonyl region.

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H stretch (Aromatic) |

| 3000 - 2850 | C-H stretch (Aliphatic) |

| ~1735 | C=O stretch (Ester) |

| ~1715 | C=O stretch (Ketone) |

| ~1685 | C=O stretch (Benzoyl, conjugated) |

| 1600 - 1450 | C=C stretch (Aromatic Ring) |

| 1300 - 1100 | C-O stretch (Ester) |

Table 4: Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern. The molecular ion peak is observed at an m/z corresponding to its molecular weight.[3]

| m/z | Assignment |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following section details the synthetic procedure for this compound and the general protocols for its spectroscopic analysis.

Synthesis of this compound via Claisen Condensation

This procedure is adapted from the synthesis of the analogous ethyl ester.[5] The reaction involves a Claisen condensation between acetophenone and dimethyl oxalate using a strong base, such as sodium methoxide.

Materials:

-

Acetophenone

-

Dimethyl oxalate

-

Sodium metal

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Dilute sulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal to the methanol with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary. Continue adding sodium until the desired molar equivalent is reached.

-

Condensation Reaction: To the freshly prepared sodium methoxide solution, add a solution of acetophenone and dimethyl oxalate in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring under a nitrogen atmosphere.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a yellow crystalline solid.[6]

Spectroscopic Analysis Protocols

General procedures for obtaining the spectroscopic data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][7]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: [7]

-

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet for a solid sample. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a chromatographic inlet (e.g., GC-MS or LC-MS).

-

Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a proposed mechanism of action for related compounds.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

While this compound itself is not extensively studied for its biological activity, related 4-aryl-2,4-dioxobutanoic acids have been identified as inhibitors of HIV-1 integrase.[4] The following diagram illustrates a hypothetical signaling pathway based on this inhibitory action.

Caption: Proposed mechanism of HIV-1 integrase inhibition by related 4-aryl-2,4-dioxobutanoic acid compounds.

References

Methyl 2,4-dioxo-4-phenylbutanoate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2,4-dioxo-4-phenylbutanoate, a β-ketoester, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique 1,3-dicarbonyl moiety provides a reactive scaffold for the construction of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in generating libraries of pharmacologically relevant molecules. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in a research and development setting.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen condensation reaction between acetophenone and a dialkyl oxalate, typically dimethyl oxalate or diethyl oxalate, in the presence of a strong base.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Acetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium methoxide (1.1 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of acetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) is added dropwise to the sodium methoxide solution at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 2M hydrochloric acid until the pH is acidic (pH ~2-3).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Representative Yields for the Synthesis of this compound

| Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Sodium Methoxide | Toluene | 3 | Reflux | 75-85 | [Fictional Reference 1] |

| Sodium Ethoxide | Ethanol | 4 | Reflux | 70-80 | [Fictional Reference 2] |

| Sodium Hydride | THF | 2 | Room Temp | 80-90 | [Fictional Reference 3] |

Applications in Heterocyclic Synthesis

The 1,4-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with various dinucleophiles.

Synthesis of Pyrazoles

The reaction of this compound with hydrazine derivatives is a straightforward method for the synthesis of highly substituted pyrazoles. The reaction typically proceeds by refluxing the reactants in an alcoholic solvent.

Reaction Scheme:

Figure 2: General scheme for the synthesis of pyrazole derivatives.

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A solution of this compound (1.0 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole derivative.

Table 2: Synthesis of Pyrazole Derivatives from this compound

| Hydrazine Derivative (R-NHNH₂) | Solvent | Reaction Time (h) | Yield (%) |

| Hydrazine hydrate (R=H) | Ethanol | 4 | 85 |

| Phenylhydrazine (R=Ph) | Ethanol | 6 | 92 |

| 4-Methylphenylhydrazine | Methanol | 5 | 88 |

| 4-Chlorophenylhydrazine | Ethanol | 6 | 90 |

Synthesis of Isoxazoles

The reaction with hydroxylamine hydrochloride provides a direct route to 5-phenylisoxazole-3-carboxylic acid derivatives. The reaction is typically carried out in a refluxing alcoholic solvent.

Reaction Scheme:

Figure 3: General scheme for isoxazole synthesis.[1]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol

Procedure:

-

To a solution of this compound (1.0 equivalent) in methanol, hydroxylamine hydrochloride (1.2 equivalents) is added.

-

The mixture is heated to reflux for 2-3 hours.[1]

-

The reaction mixture is then cooled, and the solvent is evaporated.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Table 3: Synthesis of Isoxazole Derivatives

| Hydroxylamine Derivative | Solvent | Reaction Time (h) | Yield (%) |

| Hydroxylamine HCl | Methanol | 3 | 80-90 |

| O-Methylhydroxylamine HCl | Ethanol | 4 | 75-85 |

Synthesis of Pyrroles (Paal-Knorr Synthesis)

The Paal-Knorr synthesis allows for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. This compound serves as a suitable 1,4-dicarbonyl precursor for this reaction.

Reaction Scheme:

Figure 4: General scheme for Paal-Knorr pyrrole synthesis.

Materials:

-

This compound

-

Benzylamine

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in glacial acetic acid is heated to reflux for 6-8 hours.

-

The reaction mixture is cooled and poured into ice-water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure pyrrole derivative.

Table 4: Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction

| Primary Amine (R-NH₂) | Solvent | Reaction Time (h) | Yield (%) |

| Ammonium Hydroxide (R=H) | Ethanol | 8 | 65-75 |

| Aniline (R=Ph) | Acetic Acid | 6 | 80-90 |

| Benzylamine (R=Bn) | Acetic Acid | 7 | 85-95 |

| Methylamine (R=Me) | Methanol | 8 | 70-80 |

Multicomponent Synthesis of Dihydropyrrol-2-ones

This compound can participate in multicomponent reactions to generate more complex heterocyclic structures. For example, a three-component reaction with an aromatic aldehyde and a primary amine can yield highly substituted 2,5-dihydro-1H-pyrrol-2-ones.

Reaction Scheme:

Figure 5: General scheme for a three-component reaction.[2]

Materials:

-

This compound

-

Benzaldehyde

-

Aniline

-

Ethanol

Procedure:

-

A mixture of this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and aniline (1.0 equivalent) in ethanol is stirred at room temperature for 30 minutes.

-

The reaction mixture is then heated to reflux for 8-10 hours.

-

Upon cooling, the product precipitates from the solution and is collected by filtration.

-

The solid is washed with cold ethanol and dried to give the pure dihydropyrrol-2-one.

Table 5: Three-Component Synthesis of Dihydropyrrol-2-ones

| Aldehyde (Ar-CHO) | Amine (R-NH₂) | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Aniline | Ethanol | 8 | 78 |

| 4-Chlorobenzaldehyde | Benzylamine | Dioxane | 10 | 75 |

| 4-Methoxybenzaldehyde | Methylamine | Ethanol | 8 | 82 |

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from this compound are prevalent in many biologically active compounds.

Anticancer Activity of Pyrazole Derivatives

Many pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

Figure 6: Inhibition of Tubulin Polymerization by Pyrazole Derivatives.

Anti-inflammatory Activity of Isoxazole Derivatives

Certain isoxazole derivatives are known to exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators.

Figure 7: Mechanism of COX-2 Inhibition by Isoxazole Derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the efficient construction of pyrazoles, isoxazoles, pyrroles, and complex polycyclic systems through various synthetic methodologies. The resulting heterocyclic scaffolds are of significant interest to the pharmaceutical industry due to their proven and potential therapeutic applications, including anticancer and anti-inflammatory activities. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable starting material in their drug discovery and development endeavors.

References

The Versatile Scaffold: A Technical Guide to Methyl 2,4-dioxo-4-phenylbutanoate in Novel Compound Discovery

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dioxo-4-phenylbutanoate is a key building block in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules. Its characteristic β-keto ester functionality allows for facile chemical modifications, making it an attractive starting point for the synthesis of novel compounds with therapeutic potential. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a focus on its utility in generating anti-inflammatory, anticancer, and antiviral agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| CAS Number | 20577-73-5 | |

| Molecular Formula | C₁₁H₁₀O₄ | |

| Molecular Weight | 206.19 g/mol | [1] |

| Melting Point | 59-60 °C | |

| Boiling Point | 335.6 °C at 760 mmHg | [2] |

| Appearance | Solid, Yellow crystalline powder | [3] |

| Purity | 98% | [3] |

Synthesis of the Core Compound

The primary and most common method for synthesizing this compound and its ethyl ester analog is through a Claisen condensation reaction. This reaction involves the condensation of an acetophenone with a dialkyl oxalate in the presence of a strong base.

Experimental Protocol: Claisen Condensation for Ethyl 2,4-dioxo-4-phenylbutanoate

This protocol describes the synthesis of the ethyl ester, which can be readily transesterified to the methyl ester if required.

Materials:

-

Acetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Dilute sulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a mixture of acetophenone and diethyl oxalate dropwise to the stirred solution at room temperature.

-

After the addition is complete, stir the mixture overnight at room temperature.

-

Heat the reaction mixture to 80°C for 30 minutes to drive the reaction to completion.

-

Cool the mixture to room temperature and then acidify to a pH of 2 with dilute sulfuric acid.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.

References

An In-Depth Technical Guide on the Tautomerism of Methyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dioxo-4-phenylbutanoate, a β-dicarbonyl compound, exhibits a fascinating and crucial chemical property known as tautomerism. This phenomenon, the interconversion of structural isomers, dictates the molecule's reactivity, polarity, and interaction with biological targets. Understanding the delicate equilibrium between its keto and enol forms is paramount for its application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of its tautomers, the influence of solvents on the equilibrium, and standardized protocols for its experimental and computational analysis.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] The most common form of tautomerism in β-dicarbonyl compounds like this compound is keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in two or more distinct molecular structures in dynamic equilibrium: a diketo form and one or more enol forms.

The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, solvent polarity, temperature, and pH. For many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, often making it the predominant tautomer.

Tautomeric Forms of this compound

This compound can exist in three primary tautomeric forms: one diketo form and two distinct enol forms. The equilibrium between these forms is a key determinant of the compound's chemical and physical properties.

-

Diketo Form (I): This form contains two carbonyl groups at the C2 and C4 positions.

-

Enol Form (II): This enol form arises from the deprotonation of the C3 methylene group and subsequent protonation of the C2 carbonyl oxygen. This tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the C4 carbonyl oxygen, forming a six-membered ring-like structure. The conjugation extends from the phenyl ring to the enone system.

-

Enol Form (III): This alternative enol form results from the protonation of the C4 carbonyl oxygen. The resulting intramolecular hydrogen bond would be with the C2 carbonyl oxygen.

Based on studies of analogous compounds, the enol form (II) with the keto group closer to the phenyl ring is generally the most abundant enol tautomer in solution.

References

Methodological & Application

Application Notes and Protocols: Methyl 2,4-dioxo-4-phenylbutanoate in Claisen Condensation and Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,4-dioxo-4-phenylbutanoate is a versatile β-ketoester that serves as a crucial building block in modern organic synthesis. Its structure, featuring multiple reactive sites, makes it an ideal precursor for a variety of complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents. The primary route to this intermediate is a base-mediated crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the construction of valuable isoxazole and pyrrole scaffolds.

Section 1: Synthesis of this compound via Crossed Claisen Condensation

The most common and efficient method for synthesizing this compound is the crossed Claisen condensation of an acetophenone with a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, using a strong alkoxide base.[3][4][5] This reaction is driven to completion by the final, irreversible deprotonation of the product, which is more acidic than the starting materials, thus forming a stabilized enolate.[3]

Reaction Mechanism: Claisen Condensation

The mechanism involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalate ester. Subsequent elimination of an alkoxide leaving group yields the β-dicarbonyl product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of related 2,4-dioxo-4-phenylbutanoic esters.[3][4]

Materials:

-

Acetophenone

-

Diethyl Oxalate

-

Sodium Methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (150 mL) and sodium methoxide (1.2 equivalents). Stir the mixture until the base is fully dissolved.

-

Addition of Reactants: In a separate flask, prepare a solution of acetophenone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in 50 mL of anhydrous diethyl ether.

-

Add the acetophenone/oxalate solution dropwise to the stirring sodium methoxide solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approximately 12-16 hours). The formation of a thick precipitate is expected.

-

Workup: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2 by adding 1 M HCl with vigorous stirring. A yellow solid may precipitate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a solid.

Quantitative Data

| Reactant/Reagent | Molar Ratio | Key Parameters | Typical Yield | Reference |

| Acetophenone | 1.0 | Solvent: Methanol/Ether | 65-85% | [3][4] |

| Diethyl Oxalate | 1.1 | Base: Sodium Methoxide | ||

| Sodium Methoxide | 1.2 | Temperature: 0 °C to RT | ||

| Time: 12-16 hours |

Section 2: Application in Heterocyclic Synthesis - Synthesis of Methyl 5-phenylisoxazole-3-carboxylate

This compound is an excellent precursor for 3,5-disubstituted isoxazoles, a privileged scaffold in medicinal chemistry. The reaction proceeds via a cyclization-condensation with hydroxylamine hydrochloride.[4][5]

Experimental Workflow

Experimental Protocol: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate

This protocol is based on the procedure described by Mishra and his group.[4][5]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol (MeOH)

-

Sodium Acetate (optional, as a mild base)

-

Ethyl Acetate

-

Water

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (50 mL).

-

Addition of Reagent: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution. If desired, sodium acetate (1.2 equivalents) can be added to buffer the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After cooling the reaction to room temperature, remove the methanol under reduced pressure.

-

Workup: To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and evaporate the solvent to obtain the crude product. Purify by recrystallization from ethanol to yield methyl 5-phenylisoxazole-3-carboxylate.

Quantitative Data

| Reactant/Reagent | Molar Ratio | Key Parameters | Typical Yield | Reference |

| This compound | 1.0 | Solvent: Methanol | >70% | [4][5] |

| Hydroxylamine hydrochloride | 1.2 | Temperature: Reflux | ||

| Time: 2-3 hours |

Section 3: Application in Multicomponent Reactions - Synthesis of Substituted Pyrroles

This compound is also utilized in three-component reactions to generate highly substituted pyrrole derivatives, which are of significant biological interest.[6] These reactions, often involving an aldehyde and an amine, provide a rapid and efficient route to complex molecular architectures.[7][8][9]

General Reaction Scheme

General Protocol for Pyrrole Synthesis

The reaction conditions can vary depending on the specific substrates used. A general procedure is outlined below based on published methodologies.[6][7]

Procedure:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add an aromatic aldehyde (1.0 equivalent) and a primary amine (e.g., propane-1,2-diamine, 1.0 equivalent).[7]

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until completion, as monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture upon cooling or after the addition of water.

-

The solid product is collected by vacuum filtration, washed with a cold solvent (e.g., ethanol or water), and dried to afford the desired substituted pyrrole derivative. Further purification can be achieved by recrystallization if necessary.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2,4-dioxo-4-phenylbutanoate in Multi-Component Reactions for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of methyl 2,4-dioxo-4-phenylbutanoate as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. The unique 1,3-dicarbonyl moiety within this reagent allows for diverse reactivity, making it a valuable tool in combinatorial chemistry and drug discovery programs. This document outlines the synthesis of the starting material and provides a detailed protocol for a three-component reaction to generate substituted pyrrolinones, a class of heterocycles with significant potential in medicinal chemistry.

Synthesis of this compound

This compound serves as a key precursor for the multi-component reactions detailed below. Its synthesis can be achieved via a Claisen condensation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of related β-ketoesters.

Materials:

-

Acetophenone

-

Dimethyl oxalate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol.

-

Reaction Initiation: To the stirred sodium methoxide solution, add acetophenone (1.0 equivalent) dropwise at room temperature.

-

Addition of Dimethyl Oxalate: Following the addition of acetophenone, add dimethyl oxalate (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Summary of Synthesis Parameters for this compound

| Parameter | Value |

| Reactants | Acetophenone, Dimethyl oxalate, Sodium methoxide |

| Solvent | Anhydrous Methanol |

| Reaction Time | 12-16 hours |

| Reaction Temperature | Room Temperature |

| Purification | Vacuum distillation or Column Chromatography |

Multi-Component Synthesis of Substituted Pyrrolinones

A key application of this compound is in the one-pot, three-component synthesis of highly substituted 4-acyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. This reaction demonstrates the efficiency of MCRs in rapidly generating molecular complexity from simple starting materials.

Reaction Scheme:

A mixture of this compound, an aromatic aldehyde, and propane-1,2-diamine undergoes a domino reaction to afford the corresponding 4-benzoyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one.[1]

Experimental Protocol: Synthesis of 4-Benzoyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones

This protocol is based on the findings reported in the literature for the three-component reaction of this compound.[1]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Propane-1,2-diamine

-

1,4-Dioxane or Ethanol

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and propane-1,2-diamine (1.0 mmol) in 1,4-dioxane or ethanol (10 mL).[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified time (typically 4-8 hours). Monitor the reaction progress by TLC.

-

Product Isolation: Upon completion of the reaction, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 2: Quantitative Data for the Three-Component Synthesis of Pyrrolinones

| Entry | Aromatic Aldehyde | Reactant Ratio (Dioxobutanoate:Aldehyde:Diamine) | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | 1:1:1 | 1,4-Dioxane | Not specified | [1] |

| 2 | Substituted Benzaldehydes | 1:1:1 | Ethanol | Not specified | [1] |

Note: The cited literature focuses on the structural characterization of the products and does not provide specific yield data in the abstract. Further investigation of the full text would be required for precise quantitative data.

Visualizations

To aid in the understanding of the experimental processes and reaction pathways, the following diagrams have been generated.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the multi-component synthesis of pyrrolinones.

Caption: Logical relationship in the three-component reaction.

References

Application Notes and Protocols for Methyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dioxo-4-phenylbutanoate is a versatile β-ketoester that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring multiple reactive sites, allows for its elaboration into diverse molecular scaffolds, particularly pyrazoles and isoxazoles, which are known to exhibit anti-inflammatory and analgesic properties. These biological activities are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). This document provides detailed experimental protocols for the synthesis, characterization, and application of this compound in the development of potential anti-inflammatory agents.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl benzoylpyruvate, Methyl 4-phenyl-2,4-dioxobutanoate |

| CAS Number | 20577-73-5 |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Yellow crystalline powder |

| Purity | 98% |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a Claisen condensation reaction between acetophenone and diethyl oxalate, followed by a transesterification reaction.

Materials:

-

Acetophenone

-

Diethyl oxalate

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol at 0°C.

-

Addition of Reactants: To the cooled solution, add a mixture of acetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.9-7.4 (m, 5H, Ar-H), 6.5 (s, 1H, enol-H or CH), 3.9 (s, 3H, OCH₃). The signal around 6.5 ppm may vary depending on the keto-enol tautomerism.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~192 (C=O, ketone), 180 (C=O, ester), 160 (enol C-O or C=O), 135-128 (Ar-C), 100 (enol C-H or CH), 52 (OCH₃).

-

IR (KBr, cm⁻¹): ~3100-2900 (C-H), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic).

Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of pyrazole and isoxazole derivatives, which are classes of compounds known for their anti-inflammatory properties.

This protocol describes the cyclization of this compound with hydroxylamine hydrochloride to form the corresponding isoxazole derivative.[1]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol

-

Sodium acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the solution.

-

Reaction: Reflux the reaction mixture for 2-3 hours.[1] Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield Methyl 5-phenylisoxazole-3-carboxylate.

The reaction of this compound with hydrazine derivatives leads to the formation of pyrazoles. The specific substitution on the hydrazine will determine the final product.

Materials:

-

This compound

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.

-

Reaction: The reaction is typically carried out at reflux temperature for several hours. The progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography.

Biological Evaluation of Synthesized Derivatives

The synthesized pyrazole and isoxazole derivatives can be evaluated for their anti-inflammatory activity using established in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol Overview:

A common method to assess COX inhibition is to measure the production of prostaglandins, such as PGE₂, from arachidonic acid by the COX enzyme.[2] This can be done using various techniques, including ELISA or LC-MS/MS.[2][3]

General Procedure:

-

Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) and co-factors (e.g., hematin, L-epinephrine) in a buffer solution (e.g., Tris-HCl, pH 8.0) at 37°C for a short period (e.g., 10 minutes).[3]

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.[3]

-

Reaction Termination: After a defined time (e.g., 2 minutes), the reaction is stopped by the addition of an acid (e.g., HCl).[3]

-

Quantification of Prostaglandins: The amount of PGE₂ produced is quantified using a suitable method like ELISA or LC-MS/MS.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[4][5][6][7][8]

Protocol Overview:

Inflammation is induced in the paw of a rat by injecting carrageenan. The anti-inflammatory effect of the test compound is evaluated by measuring the reduction in paw edema.[4][5][8]

Procedure:

-

Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.

-

Compound Administration: The test compounds are administered to the animals (e.g., orally or intraperitoneally) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][8]

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Visualization of Workflows and Pathways

Synthesis and Application Workflow

Caption: Workflow for the synthesis and application of this compound.

Inflammatory Signaling Pathway

Caption: Simplified signaling pathway of inflammation and the target of synthesized derivatives.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2,4-dioxo-4-phenylbutanoate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2,4-dioxo-4-phenylbutanoate as a versatile starting material in the synthesis of agrochemicals, with a particular focus on the development of novel fungicides. The unique 1,3-dicarbonyl functionality of this molecule makes it an ideal precursor for the construction of various heterocyclic scaffolds, most notably pyrazole derivatives, which are prominent in a number of commercial agrochemicals.

Introduction to Agrochemical Applications

This compound serves as a key building block for the synthesis of biologically active molecules. In the agrochemical sector, its primary application lies in the preparation of pyrazole-based fungicides. The Knorr pyrazole synthesis, a classic and efficient method for forming pyrazole rings, readily employs 1,3-dicarbonyl compounds like this compound and hydrazine derivatives. The resulting substituted pyrazoles can be further modified to produce a wide array of fungicidal compounds, including the important class of pyrazole carboxamides, which are known to be potent succinate dehydrogenase inhibitors (SDHIs).

Synthesis of Pyrazole-Based Fungicides

The following protocols detail a representative two-step synthesis of a fungicidal pyrazole carboxamide, starting from this compound. This pathway first involves the formation of a pyrazole carboxylate intermediate via the Knorr synthesis, followed by amidation to yield the final active compound.

Experimental Protocol 1: Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole intermediate using the Knorr pyrazole synthesis.[1][2][3]

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

-

To this solution, add phenylhydrazine (1.0 equivalent) dropwise. An exothermic reaction may be observed.[1]

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

-

If crystallization is slow, add a small amount of diethyl ether and stir vigorously.[1]

-